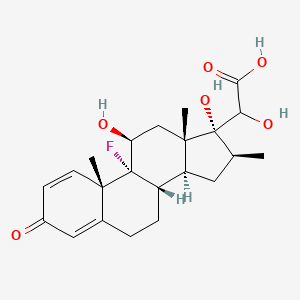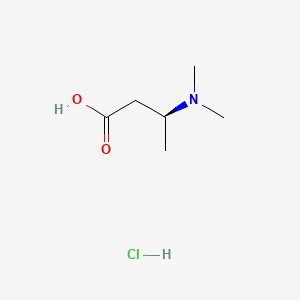
(3S)-3-(dimethylamino)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(dimethylamino)butanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) configuration. It is a derivative of butanoic acid, where a dimethylamino group is attached to the third carbon atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(dimethylamino)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-hydroxybutanoic acid.
Dimethylation: The hydroxyl group is replaced with a dimethylamino group using dimethylamine in the presence of a suitable catalyst.
Hydrochloride Formation: The resulting (3S)-3-(dimethylamino)butanoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-(dimethylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-(dimethylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-(dimethylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(dimethylamino)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
(3S)-3-(methylamino)butanoic acid hydrochloride: A similar compound with a single methyl group instead of a dimethylamino group.
(3S)-3-(ethylamino)butanoic acid hydrochloride: A similar compound with an ethylamino group.
Uniqueness
(3S)-3-(dimethylamino)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a dimethylamino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2901044-55-9 |
|---|---|
Fórmula molecular |
C6H14ClNO2 |
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
(3S)-3-(dimethylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(7(2)3)4-6(8)9;/h5H,4H2,1-3H3,(H,8,9);1H/t5-;/m0./s1 |
Clave InChI |
ZFJBEKTVAWXJGH-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)N(C)C.Cl |
SMILES canónico |
CC(CC(=O)O)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)
![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)
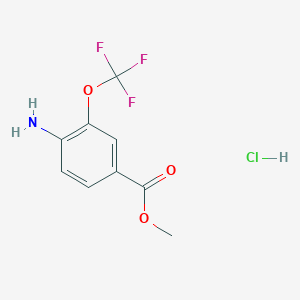
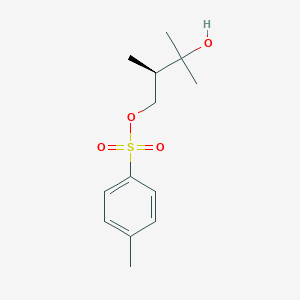
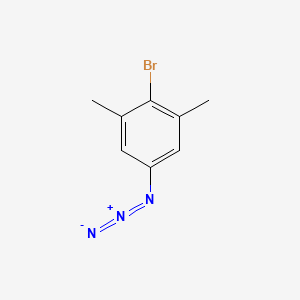
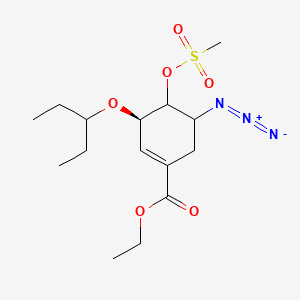
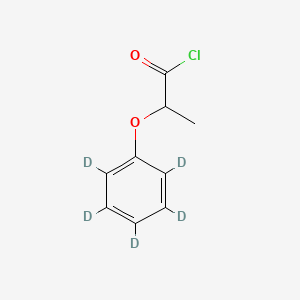


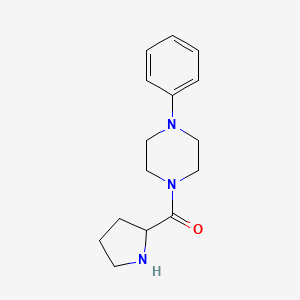
![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
